2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
2-{[5-(4-Fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core, substituted with a 4-fluorophenyl group, a prop-2-en-1-yl (allyl) moiety, and a sulfanyl-linked acetamide side chain terminated by a tetrahydrofuran (oxolan) methyl group. This structure combines pharmacophoric elements critical for bioactivity, including:
- Thieno[2,3-d]pyrimidinone: A scaffold known for kinase inhibition and anticancer activity.
- 4-Fluorophenyl: Enhances metabolic stability and binding affinity via hydrophobic interactions.
- Sulfanylacetamide: A flexible linker that modulates solubility and interactions with biological targets.
- Oxolan methyl: Improves solubility and bioavailability through hydrogen bonding.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-2-9-26-21(28)19-17(14-5-7-15(23)8-6-14)12-30-20(19)25-22(26)31-13-18(27)24-11-16-4-3-10-29-16/h2,5-8,12,16H,1,3-4,9-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDRUOGSCVAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and oxolan-2-ylmethylacetamide groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Spectroscopic Properties
- Melting Points: Example 83 (302–304°C) vs. N-cyclohexyl analog (150–152°C) . Higher MP in Example 83 correlates with planar chromenone and rigid pyrimidine cores.
- NMR Profiling : highlights substituent-induced chemical shift variations in regions A (29–36 ppm) and B (39–44 ppm), critical for confirming sulfanyl and oxolan methyl positions in the target compound .
- Mass Spectrometry : Molecular networking () suggests the target’s fragmentation pattern would cluster with pyrimidine/acetamide derivatives (cosine score >0.8) .
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 381.4 g/mol. The IUPAC name reflects its complex structure, which includes a thieno[2,3-d]pyrimidine core substituted with a fluorophenyl group and an oxolan moiety.
Anticancer Properties
Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. One study highlighted that derivatives similar to the target compound demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and PC-3 (prostate cancer) cells. The IC50 values for these compounds ranged from 0.075 to 6.96 μM depending on the specific derivative and cell line tested .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4c | HepG2 | 0.075 | VEGFR-2 inhibition |
| 3b | PC-3 | 0.126 | AKT inhibition; apoptosis induction |
| 4a | PC-3 | 3.023 | Cell cycle arrest; caspase activation |
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Kinases : The compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, specifically targeting VEGFR-2 and AKT pathways .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase .
- Selective Toxicity : Notably, many derivatives exhibit selective toxicity toward cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications to the core structure or substituents can significantly impact their potency.
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with enhanced potency against certain cancer cell lines .
- Chain Length Variations : Alterations in the alkyl chain length or branching in the oxolan moiety also affect the compound's biological activity.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on different cancer cell lines using MTT assays. For instance, one study reported that compound 4c exhibited a remarkable IC50 value against HepG2 cells at 0.075 μM, indicating potent anticancer activity .
In Vivo Studies
Although most research has focused on in vitro evaluations, preliminary in vivo studies suggest that these compounds may also demonstrate significant antitumor efficacy in animal models. Further investigations are necessary to validate these findings and assess pharmacokinetics.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[2,3-d]pyrimidine core. Key steps include:
- Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under acidic or basic conditions .
- Substituent introduction : The 4-fluorophenyl and prop-2-en-1-yl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Sulfanyl-acetamide linkage : Thioether bond formation using mercaptoacetic acid derivatives, followed by amidation with oxolan-2-ylmethylamine .
Optimization : Use catalysts like Pd(PPh₃)₄ for coupling reactions, and monitor purity via TLC. Yield improvements are achieved by optimizing solvent polarity (e.g., DMF for solubility) and reaction temperatures (60–100°C) .
Q. How is the structural integrity of this compound validated?
Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with aromatic protons appearing at δ 7.2–8.1 ppm .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~450–500 g/mol based on analogs) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. What are the hypothesized mechanisms of biological activity, and how are they tested?
Similar thienopyrimidine derivatives exhibit activity via:
- Kinase inhibition : ATP-binding site competition in tyrosine kinases (e.g., EGFR, VEGFR) .
- Apoptosis modulation : Caspase-3/7 activation assays and flow cytometry for cell cycle analysis .
Experimental validation : - In vitro assays : Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition studies : Fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
Advanced Research Questions
Q. How can contradictions in biological activity data across structural analogs be resolved?
Discrepancies often arise from:
- Substituent effects : Fluorophenyl vs. chlorophenyl groups alter lipophilicity (logP) and target binding .
- Stereochemical variations : Prop-2-en-1-yl orientation impacts steric hindrance.
Resolution strategies : - Structure-activity relationship (SAR) studies : Systematic substitution of the thienopyrimidine core and acetamide side chain .
- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to map binding interactions .
Q. What methodologies improve pharmacokinetic properties like solubility and bioavailability?
- Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the oxolan-2-ylmethyl moiety .
- Prodrug strategies : Esterification of the acetamide carbonyl to enhance membrane permeability .
- Formulation testing : Nanoemulsions or cyclodextrin complexes for in vivo stability .
Q. How can computational modeling enhance understanding of target interactions?
Q. What experimental approaches assess toxicity and selectivity?
- Cytotoxicity assays : MTT/WST-1 in non-cancerous cell lines (e.g., HEK293) .
- Genotoxicity screening : Ames test for mutagenicity .
- Selectivity profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler™) .
Q. How is chemical stability under varying storage conditions evaluated?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light .
- Analytical monitoring : HPLC-MS to detect degradation products (e.g., hydrolysis of the sulfanyl group) .
- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
